

# bimiralisib progression-free survival overall survival data

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## Compound Focus: Bimiralisib

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## Efficacy Data Summary

Cancer Type	Trial Phase	Key Biomarker	Median PFS	Median OS	Overall Response Rate (ORR)	Citation
Various Lymphomas (Relapsed/Refractory)	I/II	Not reported (various histologies)	Not specifically reported	Not specifically reported	14% (4% CR, 10% PR)	[1]
Head and Neck Squamous Cell Carcinoma (HNSCC)	II	<b>NOTCH1 mutation</b>	<b>5 months</b>	<b>7 months</b>	17%	[2] [3]
Advanced Solid Tumors	I	Not applicable (dosing/safety focus)	Not a primary endpoint	Not a primary endpoint	1 PR in HNSCC patient	[4] [5]

## Key Experimental Methodologies

The data in the table above were generated through rigorous clinical trial protocols. Here are the methodologies for the key studies:

- **Study in Relapsed/Refractory Lymphoma [1]**
  - **Design:** Phase I/II, open-label, multicenter trial.
  - **Patients:** 50 heavily pretreated patients (median of 5 prior lines of therapy) with various lymphoma subtypes.
  - **Intervention:** **Bimiralisib** was administered orally at 60 mg or 80 mg once daily continuously.
  - **Primary Endpoint:** Best overall response rate (ORR) according to revised Cheson criteria.
  - **Analysis:** Intent-to-treat (ITT). Responses had to be confirmed after at least 7 weeks.
- **Study in NOTCH1-Mutant HNSCC [2]**
  - **Design:** Phase II, non-randomized, single-arm study.
  - **Patients:** 8 patients with recurrent/metastatic HNSCC who progressed on chemotherapy and immunotherapy. All had **NOTCH1 loss-of-function mutations** identified by CLIA-certified sequencing.
  - **Intervention:** **Bimiralisib** at 140 mg orally on two consecutive days per week (intermittent schedule).
  - **Primary Endpoint:** Objective response rate (ORR) per RECIST 1.1 criteria.
  - **Biomarker Analysis:** Circulating tumor DNA (ctDNA) was assessed at baseline, week 7, and progression. Tumor tissue was analyzed for cleaved NOTCH1 (cl-NOTCH1) protein via immunohistochemistry to validate the loss-of-function mutations.
- **Study in Advanced Solid Tumors [4]**
  - **Design:** Phase I, open-label, multi-center, dose-escalation study.
  - **Primary Objective:** To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose for one continuous and two intermittent dosing schedules.
  - **Safety:** Adverse events (AEs) were graded according to NCI-CTCAE criteria.

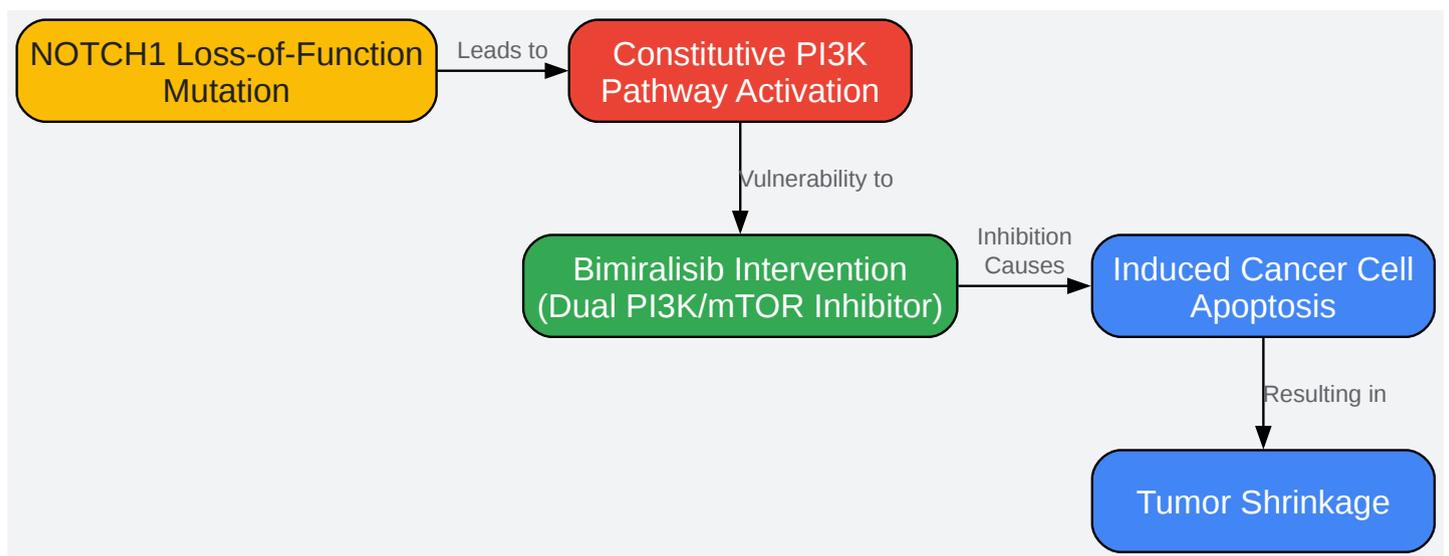
## Clinical Development Context

Understanding the following points is crucial for interpreting this data:

- **Dosing Schedules Matter:** Early continuous dosing (80 mg daily) led to significant toxicity (e.g., hyperglycemia), limiting long-term use [1]. Later trials used **intermittent dosing (140 mg, two days/week)**, which showed a better safety profile, making extended treatment feasible and likely influencing efficacy [4].

- **Biomarker-Driven Efficacy:** The most promising survival data comes from a **NOTCH1-mutant HNSCC** population [2] [3]. This highlights a precision medicine approach, suggesting **bimiralisib**'s future may be in genetically defined subsets of cancer.
- **Mechanism of Action: Bimiralisib** is a **dual-acting pan-PI3K and mTOR inhibitor** [6]. This dual inhibition is designed to more completely block the oncogenic PI3K/Akt/mTOR pathway and prevent feedback activation that can cause resistance to agents targeting only one component of the pathway [7] [8].

The following diagram illustrates the signaling pathway targeted by **bimiralisib** and its role in the NOTCH1-mutant HNSCC study rationale.



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## Conclusion and Future Directions

Available data suggests **bimiralisib** has **modest single-agent activity** in broadly defined, heavily pretreated populations like lymphoma. However, more encouraging **PFS of 5 months and OS of 7 months** were observed in a biomarker-selected group of **NOTCH1-mutant HNSCC** patients [2] [3].

This underscores the importance of a **precision medicine approach** for **bimiralisib**'s future development. Its manageable safety profile with intermittent dosing supports its potential for use in combination therapies [4].

Further investigation in larger, biomarker-defined cohorts is necessary to confirm these findings and solidify its potential role in cancer therapy.

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